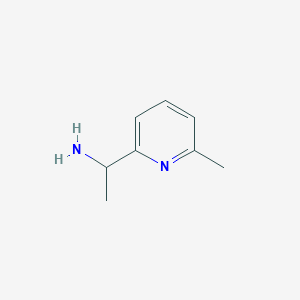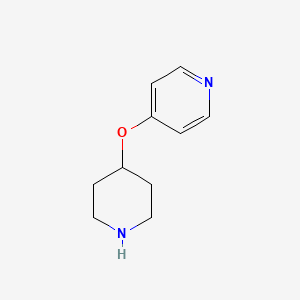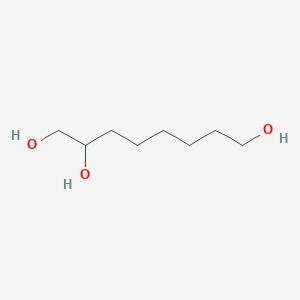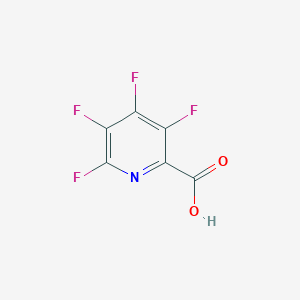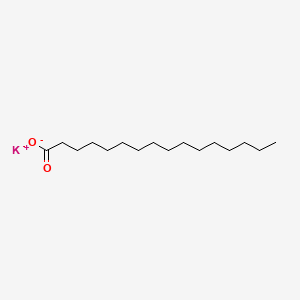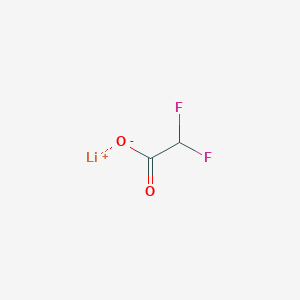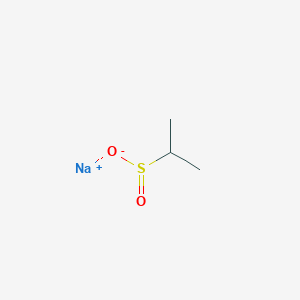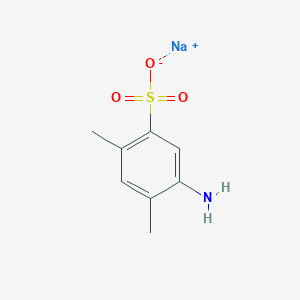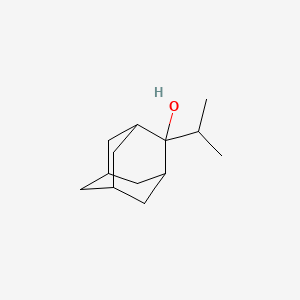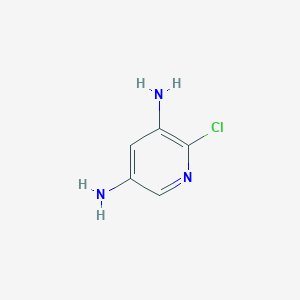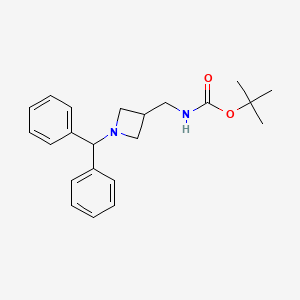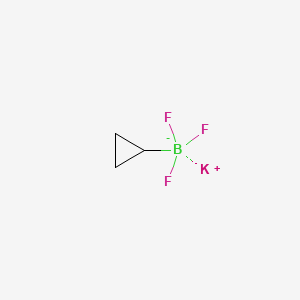
环丙基三氟硼酸钾
描述
Potassium cyclopropyltrifluoroborate is an organoboron compound with the molecular formula C3H5BF3K. It is a member of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis for its role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the formation of carbon-carbon bonds.
科学研究应用
Potassium cyclopropyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using potassium cyclopropyltrifluoroborate can have significant biological and medicinal properties.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
作用机制
Target of Action
Potassium Cyclopropyltrifluoroborate is primarily used in the field of organic chemistry as a reagent in Suzuki-Miyaura cross-coupling reactions . It acts as a boronic acid surrogate, providing a stable and versatile alternative for these reactions .
Mode of Action
The compound interacts with its targets, which are typically organic substrates, through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as Potassium Cyclopropyltrifluoroborate, with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by Potassium Cyclopropyltrifluoroborate, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Result of Action
The primary result of Potassium Cyclopropyltrifluoroborate’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of Potassium Cyclopropyltrifluoroborate can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert atmosphere . Additionally, the Suzuki-Miyaura reaction it facilitates is typically conducted under controlled temperature conditions . Therefore, maintaining appropriate environmental conditions is crucial for the effective action of Potassium Cyclopropyltrifluoroborate.
生化分析
Biochemical Properties
Potassium cyclopropyltrifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds, polymers, and organometallic compounds . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s interaction with biomolecules is primarily through its boron center, which can form stable complexes with enzymes and proteins, enhancing their catalytic activity .
Cellular Effects
Potassium cyclopropyltrifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, the compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of potassium cyclopropyltrifluoroborate involves its ability to form stable complexes with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound’s boron center is crucial for its binding interactions, allowing it to influence various biochemical pathways. Changes in gene expression are often mediated through the modulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium cyclopropyltrifluoroborate can change over time due to its stability and potential degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of potassium cyclopropyltrifluoroborate vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
Potassium cyclopropyltrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound can influence the levels of metabolites within the cell, leading to changes in cellular metabolism. Its interaction with metabolic enzymes is crucial for its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, potassium cyclopropyltrifluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites within the cell .
Subcellular Localization
Potassium cyclopropyltrifluoroborate is localized in various subcellular compartments, including the cytoplasm and organelles . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Potassium cyclopropyltrifluoroborate can be synthesized through the stereospecific cyclopropanation of alkenylboronic esters of pinacol, followed by in situ treatment with excess potassium hydrogen fluoride (KHF2). This method yields the corresponding potassium cyclopropyltrifluoroborates in high yields .
Industrial Production Methods: The industrial production of potassium cyclopropyltrifluoroborate typically involves the same synthetic route as described above, with careful control of reaction conditions to ensure high purity and yield. The process is scalable and can be adapted for large-scale production.
化学反应分析
Types of Reactions: Potassium cyclopropyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.
Oxidation Reactions: Potassium cyclopropyltrifluoroborate can be oxidized using reagents like hydrogen peroxide or peracids under controlled conditions.
Major Products:
Cross-Coupling Reactions: The major products are cyclopropyl-substituted arenes or other organic compounds, depending on the coupling partner used.
Oxidation Reactions: The major products are typically cyclopropyl alcohols or ketones, depending on the specific oxidation conditions.
相似化合物的比较
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium phenyltrifluoroborate
Comparison: Potassium cyclopropyltrifluoroborate is unique among potassium organotrifluoroborates due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability characteristics. Compared to other similar compounds, it offers higher stability and reactivity in cross-coupling reactions, making it a preferred choice for the synthesis of cyclopropyl-substituted organic molecules .
属性
IUPAC Name |
potassium;cyclopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLURFHOSOXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635702 | |
| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-87-8 | |
| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclopropyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
